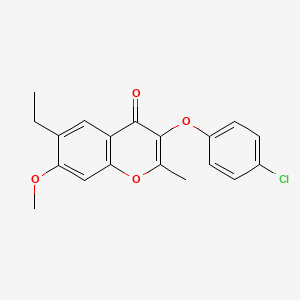
3-(4-chlorophenoxy)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenoxy)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one, also known as CPEC, is a synthetic compound that belongs to the family of flavonoids. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenoxy)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one involves the modulation of various signaling pathways and molecular targets. In cancer cells, 3-(4-chlorophenoxy)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one induces apoptosis by activating the caspase cascade and suppressing the anti-apoptotic proteins. It also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
In inflammation, 3-(4-chlorophenoxy)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one inhibits the activation of NF-κB and MAPK signaling pathways, which are key mediators of pro-inflammatory cytokine production. It also inhibits the expression of inducible nitric oxide synthase and cyclooxygenase-2, which are involved in the production of nitric oxide and prostaglandins, respectively.
In neurodegenerative disorders, 3-(4-chlorophenoxy)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one reduces oxidative stress by increasing the levels of antioxidant enzymes and reducing the production of reactive oxygen species. It also inhibits neuroinflammation by reducing the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
3-(4-chlorophenoxy)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 3-(4-chlorophenoxy)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one inhibits cell growth and proliferation, induces apoptosis, and sensitizes cells to chemotherapy and radiation therapy. In inflammation, 3-(4-chlorophenoxy)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one reduces the production of pro-inflammatory cytokines and chemokines, and inhibits the activation of NF-κB and MAPK signaling pathways. In neurodegenerative disorders, 3-(4-chlorophenoxy)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one reduces oxidative stress, inhibits neuroinflammation, and promotes neuronal survival and regeneration.
Advantages and Limitations for Lab Experiments
3-(4-chlorophenoxy)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one has several advantages for lab experiments, including its high purity, stability, and reproducibility. It is also readily available and relatively inexpensive. However, 3-(4-chlorophenoxy)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one has some limitations, including its low solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics. It also has some toxicity at high doses, which can limit its therapeutic potential.
Future Directions
There are several future directions for the study of 3-(4-chlorophenoxy)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases, diabetes, and autoimmune disorders. Another direction is to optimize its chemical structure and pharmacokinetics to improve its efficacy and reduce its toxicity. Additionally, more studies are needed to elucidate its mechanism of action and molecular targets, which can provide insights into its therapeutic potential and facilitate the development of novel drugs based on 3-(4-chlorophenoxy)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one.
Synthesis Methods
3-(4-chlorophenoxy)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one can be synthesized through a multi-step process involving the condensation of 4-chlorophenol with ethyl acetoacetate, followed by the reaction with 2-methyl-3,4-dihydro-2H-pyran and 4-methoxyphenol. The final product is obtained through the demethylation of the methoxy group using boron tribromide.
Scientific Research Applications
3-(4-chlorophenoxy)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 3-(4-chlorophenoxy)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy.
In inflammation research, 3-(4-chlorophenoxy)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the activation of NF-κB and MAPK signaling pathways. It has also been found to attenuate the expression of inducible nitric oxide synthase and cyclooxygenase-2, which are key mediators of inflammation.
In neurodegenerative disorder research, 3-(4-chlorophenoxy)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one has been shown to exert neuroprotective effects by reducing oxidative stress, inhibiting neuroinflammation, and promoting neuronal survival and regeneration.
properties
IUPAC Name |
3-(4-chlorophenoxy)-6-ethyl-7-methoxy-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO4/c1-4-12-9-15-17(10-16(12)22-3)23-11(2)19(18(15)21)24-14-7-5-13(20)6-8-14/h5-10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAGCSHTWUIXNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC(=C(C2=O)OC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenoxy)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5885895.png)
![methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5885902.png)
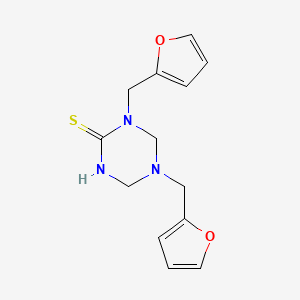
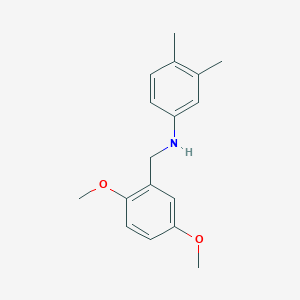

![6-methyl-1-{2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoethyl}-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5885937.png)
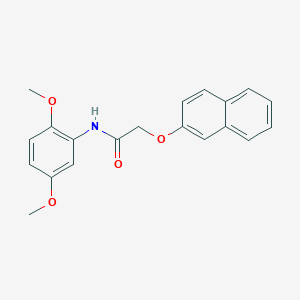
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5885943.png)
![N-(4-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5885948.png)
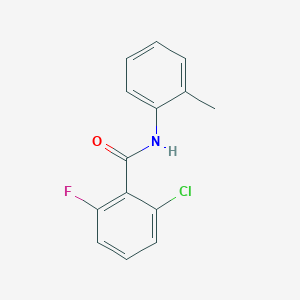
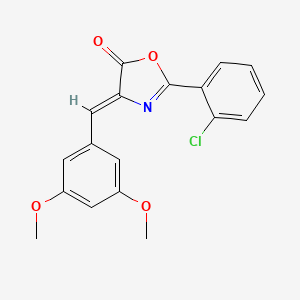
![N-[4-(benzyloxy)benzyl]-4-fluoroaniline](/img/structure/B5885960.png)
![methyl 2-{2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazino}-4-(trifluoromethyl)-5-pyrimidinecarboxylate](/img/structure/B5885974.png)
